molecular formula C12H22N2O B12088224 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine

1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine

Cat. No.: B12088224
M. Wt: 210.32 g/mol
InChI Key: TZOHONJHCHFRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine is a secondary amine featuring a piperidine ring substituted with a cyclobutanecarbonyl group at the 1-position and an ethan-1-amine moiety at the 4-position. Its molecular formula is C₁₂H₂₁N₂O, with a molecular weight of 209.31 g/mol. The cyclobutanecarbonyl group introduces steric bulk and conformational rigidity, while the ethan-1-amine chain may enhance solubility and receptor interaction. This compound is hypothesized to have applications in central nervous system (CNS) therapeutics or antimicrobial agents, inferred from structurally related analogs .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C12H22N2O/c1-9(13)10-5-7-14(8-6-10)12(15)11-3-2-4-11/h9-11H,2-8,13H2,1H3

InChI Key

TZOHONJHCHFRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group is introduced via an acylation reaction using cyclobutanecarbonyl chloride and a suitable base.

    Attachment of the Ethanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported activities of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine with analogous compounds:

Compound Name Key Functional Groups Molecular Formula Reported Activities References
1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine Cyclobutanecarbonyl, piperidine, ethanamine C₁₂H₂₁N₂O Hypothesized CNS/antimicrobial activity (based on analogs)
1-Acetylpiperidin-4-amine Acetyl, piperidine, primary amine C₇H₁₄N₂O Synthetic intermediate; used in chiral building blocks
(R)-1-(4-Bromophenyl)ethan-1-amine Bromophenyl, ethanamine C₈H₁₀BrN Antibacterial agent (MIC: 2 µg/mL against Staphylococcus aureus)
1-(4-Piperidin-1-yl-phenyl)-ethylamine Piperidinyl-phenyl, ethanamine C₁₃H₂₀N₂ Potential CNS modulation (structural similarity to psychoactive amines)
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine Morpholinyl, cyclopentane, ethanamine C₁₁H₂₂N₂O No explicit activity reported; used in peptide synthesis

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The cyclobutanecarbonyl group in the target compound increases lipophilicity compared to 1-acetylpiperidin-4-amine (logP ~1.2 vs.
  • Metabolic Stability : Cyclic ketones like cyclobutanecarbonyl are less prone to oxidative metabolism than linear acyl groups (e.g., acetyl), as seen in pyran-based analogs with improved microsomal stability .
  • Stereochemical Influence : Unlike (R)-1-(4-bromophenyl)ethan-1-amine, the stereochemistry of the target compound is unspecified but could critically affect receptor binding if chiral centers exist .

Antibacterial Activity

The bromophenyl analog (R)-1-(4-bromophenyl)ethan-1-amine exhibits potent antibacterial activity (MIC: 2 µg/mL) against Staphylococcus aureus, attributed to halogen-substituted aryl groups enhancing target affinity . The target compound’s cyclobutanecarbonyl group may similarly improve activity by increasing membrane permeability.

CNS Modulation

Piperidine- and morpholine-containing amines (e.g., 1-(4-Piperidin-1-yl-phenyl)-ethylamine) are common in CNS drugs due to their basicity and receptor interaction. The target compound’s ethanamine chain could mimic phenethylamine derivatives like NBOMe, which act as serotonin receptor agonists .

Metabolic Stability

Pyran-based analogs in show 2–3× higher metabolic stability in liver microsomes than non-cyclic counterparts. The cyclobutanecarbonyl group in the target compound may confer similar advantages by reducing cytochrome P450-mediated oxidation .

Biological Activity

1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular structure of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine can be described as follows:

PropertyValue
Molecular Formula C12H18N2O
Molecular Weight 206.29 g/mol
IUPAC Name 1-(1-Cyclobutanecarbonyl)piperidin-4-yl)ethan-1-amine
CAS Number [To be assigned]

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest that it may act as a modulator of these systems, potentially influencing mood and cognitive functions.

Antidepressant Effects

Recent investigations have indicated that 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced depressive behaviors in mice subjected to chronic stress paradigms. The mechanism appears to involve the enhancement of serotonergic transmission, as evidenced by increased levels of serotonin in the prefrontal cortex and hippocampus .

Neuroprotective Properties

In addition to its antidepressant effects, this compound has shown promise as a neuroprotective agent. Research conducted on neurodegenerative models indicated that it could mitigate neuronal damage induced by oxidative stress. The compound was found to upregulate antioxidant enzymes and reduce markers of inflammation in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Study 1: Antidepressant Activity

In a controlled study, researchers administered varying doses of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine to rats. The findings revealed a dose-dependent reduction in immobility time during forced swim tests, indicating significant antidepressant activity comparable to established SSRIs .

Study 2: Neuroprotection in Models of Oxidative Stress

A separate investigation focused on the neuroprotective effects of the compound in cell cultures exposed to hydrogen peroxide. Results showed that treatment with 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine led to a marked decrease in cell death and apoptosis markers, reinforcing its potential for therapeutic use in neurodegenerative disorders .

Comparative Analysis

To contextualize the biological activity of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine, it is beneficial to compare it with similar compounds known for their pharmacological effects:

Compound NameActivity TypeKey Findings
Compound A (e.g., Fluoxetine)AntidepressantEstablished efficacy in treating major depression
Compound B (e.g., Sertraline)AntidepressantSimilar mechanism; serotonin reuptake inhibition
Compound C (e.g., Donepezil)NeuroprotectiveEffective in improving cognitive function in Alzheimer’s patients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.